molecular formula C13H18N2O2 B13587377 Benzyl (cis-3-amino-1-methylcyclobutyl)carbamate

Benzyl (cis-3-amino-1-methylcyclobutyl)carbamate

Cat. No.: B13587377
M. Wt: 234.29 g/mol
InChI Key: ZRMWOMNYBNALBK-UHFFFAOYSA-N
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Description

Benzyl (cis-3-amino-1-methylcyclobutyl)carbamate is a chemical compound with the molecular formula C₁₄H₂₀N₂O₂ It is a carbamate derivative, characterized by the presence of a benzyl group attached to a carbamate moiety, which is further linked to a cis-3-amino-1-methylcyclobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (cis-3-amino-1-methylcyclobutyl)carbamate typically involves the reaction of benzyl chloroformate with cis-3-amino-1-methylcyclobutanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable.

Chemical Reactions Analysis

Types of Reactions

Benzyl (cis-3-amino-1-methylcyclobutyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbamate group can be reduced to form the corresponding amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted carbamates.

Scientific Research Applications

Benzyl (cis-3-amino-1-methylcyclobutyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Benzyl (cis-3-amino-1-methylcyclobutyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with the active site of enzymes, leading to inhibition or modulation of their activity. The benzyl group may enhance the compound’s binding affinity and specificity towards its targets. The pathways involved in its mechanism of action include enzyme inhibition, signal transduction, and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (cis-3-amino-1-methylcyclobutyl)methylcarbamate
  • Benzyl (cis-3-methylamino-1-methylcyclobutyl)carbamate hydrochloride

Uniqueness

Benzyl (cis-3-amino-1-methylcyclobutyl)carbamate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

benzyl N-(3-amino-1-methylcyclobutyl)carbamate

InChI

InChI=1S/C13H18N2O2/c1-13(7-11(14)8-13)15-12(16)17-9-10-5-3-2-4-6-10/h2-6,11H,7-9,14H2,1H3,(H,15,16)

InChI Key

ZRMWOMNYBNALBK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C1)N)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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